6-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid
Overview
Description
6-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid is a complex organic compound belonging to the thiazole derivatives family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
2{Synthesis of novel thiazole, pyranothiazole, thiazolo [4,5-](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-019-0559-x). One common approach is the cyclization of appropriately substituted amino acids or their derivatives under acidic or basic conditions[{{{CITATION{{{3{Synthesis and Biological Evaluation of Thiazole Derivatives](https://www.intechopen.com/chapters/72645)[{{{CITATION{{{_2{Synthesis of novel thiazole, pyranothiazole, thiazolo 4,5-. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry might be employed to improve efficiency and safety. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Converting the thiazole ring or the cyclohexene moiety to more oxidized forms.
Reduction: : Reducing functional groups within the molecule.
Substitution: : Replacing hydrogen atoms or other substituents on the thiazole or cyclohexene rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include oxidized thiazoles, reduced cyclohexenes, and substituted derivatives of the original compound.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the presence of both the thiazole and cyclohexene rings. Similar compounds include other thiazole derivatives and cyclohexene derivatives, which may have different biological activities or chemical properties. The uniqueness of this compound lies in its combination of these two functional groups, which can lead to distinct reactivity and biological effects.
Properties
IUPAC Name |
6-[(4,5-diphenyl-1,3-thiazol-2-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c26-21(17-13-7-8-14-18(17)22(27)28)25-23-24-19(15-9-3-1-4-10-15)20(29-23)16-11-5-2-6-12-16/h1-12,17-18H,13-14H2,(H,27,28)(H,24,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTFWVLBZLKRIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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